

# 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride basic properties

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## Compound of Interest

Compound Name:	1 <i>H</i> -pyrrolo[2,3- <i>b</i> ]pyridin-3-ylmethanamine dihydrochloride
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An In-Depth Technical Guide to **1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine**

**Dihydrochloride:** Core Basic Properties and Applications

## Introduction

The 1*H*-pyrrolo[2,3-*b*]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the introduction of a nitrogen atom at the 7-position imparts unique electronic properties, enhances solubility, and provides an additional hydrogen bond acceptor site.<sup>[1]</sup> This scaffold is the core of numerous kinase inhibitors and other therapeutics.<sup>[2][3][4][5]</sup>

This guide focuses on a key derivative, **1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride**. This molecule is not merely an intermediate but a strategic building block, particularly in the rapidly evolving field of targeted protein degradation.<sup>[6]</sup> Its significance lies in the combination of the 7-azaindole core with a primary aminomethyl group at the C3 position—a versatile handle for chemical elaboration. Understanding its fundamental basic properties is paramount for its effective utilization in drug development workflows.

## PART 1: Physicochemical and Basic Properties

A thorough understanding of the physicochemical characteristics of a building block is critical for its successful application in multi-step synthetic campaigns.

## Core Chemical Identity

Property	Value	Source(s)
Chemical Name	1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride	-
CAS Number	1523618-08-7	[6]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> Cl <sub>2</sub> N <sub>3</sub>	[6]
Molecular Weight	220.1 g/mol	[6]
Parent Scaffold	1H-pyrrolo[2,3-b]pyridine (7-Azaindole)	[2]
Appearance	Typically a solid (in salt form)	-
Storage	Room temperature, in a dry, well-ventilated place	[6][7]

## Structural Analysis and Basicity: A Tale of Three Nitrogens

The defining characteristic of this molecule is the presence of three distinct nitrogen atoms, each with a unique chemical environment that dictates its basicity. The basicity is best quantified by the pK<sub>a</sub> of the respective conjugate acid (pK<sub>a</sub>H).[8] A higher pK<sub>a</sub>H value corresponds to a stronger base.

**Figure 1:** Basicity analysis of the three nitrogen centers.

- The Alkylamine Nitrogen (N-Amine): This is the most basic center in the molecule. As a primary alkylamine attached to an aromatic system, its basicity is best approximated by benzylamine, which has a pK<sub>a</sub>H of ~9.33.[6][9] The sp<sup>3</sup> hybridized lone pair is readily available for protonation. Under physiological conditions (pH ~7.4), this amine will be predominantly protonated, existing as an ammonium cation (R-CH<sub>2</sub>NH<sub>3</sub><sup>+</sup>).
- The Pyridine Nitrogen (N7): This nitrogen is part of the aromatic pyridine ring. Its sp<sup>2</sup> hybridized lone pair resides in an orbital perpendicular to the π-system and is available for

protonation. The  $pK_{aH}$  of pyridine itself is  $\sim 5.23$ .<sup>[10]</sup> For the fused 7-azaindole system, the value is slightly lower due to the electron-withdrawing nature of the fused pyrrole ring, with a reported  $pK_{aH}$  of  $\sim 4.59$ .<sup>[11]</sup> This site is weakly basic and will be significantly protonated only in acidic conditions ( $pH < 4$ ).

- The Pyrrole Nitrogen (N1): This nitrogen is functionally non-basic. Its lone pair of electrons is delocalized and integral to the  $6\pi$  electron aromatic system of the pyrrole ring.<sup>[7]</sup> Protonation would disrupt this aromaticity, making it highly unfavorable. The  $pK_{aH}$  for the pyrrole nitrogen is extremely low (reported values range from -3.8 to 0.4), confirming its lack of basicity.<sup>[7][12]</sup> Conversely, the N1-H proton is weakly acidic, with a  $pK_a$  of  $\sim 17.5$ , allowing for deprotonation with strong bases.<sup>[13]</sup>

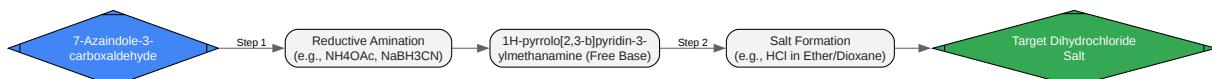
**Conclusion on Basicity:** The molecule is supplied as a dihydrochloride salt for a critical reason: there are two basic centers, the alkylamine and the pyridine nitrogen, that can be protonated. The vast difference in their  $pK_{aH}$  values ( $\sim 9.3$  vs.  $\sim 4.6$ ) allows for selective deprotonation by careful choice of base, a feature that is highly valuable in synthetic chemistry.

## PART 2: Synthesis and Characterization

The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine is straightforward, leveraging commercially available precursors and well-established chemical transformations.

### Recommended Synthetic Protocol

A robust and high-yielding synthetic route starts from 7-Azaindole-3-carboxaldehyde.<sup>[14]</sup> The transformation is achieved via a one-pot reductive amination, followed by salt formation.



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**Figure 2:** Synthetic workflow for the target compound.

Step-by-Step Methodology:

- Imine Formation and Reduction (Reductive Amination):
  - To a solution of 7-azaindole-3-carboxaldehyde (1.0 eq) in an appropriate solvent like methanol (MeOH), add a source of ammonia, such as ammonium acetate ( $\text{NH}_4\text{OAc}$ , ~10 eq).
  - Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
  - Cool the reaction mixture in an ice bath and add a mild reducing agent, such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ , ~1.5 eq), portion-wise.
  - Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Causality: This one-pot procedure is highly efficient.  $\text{NaBH}_3\text{CN}$  is chosen as it is selective for the protonated imine intermediate over the starting aldehyde, minimizing side reactions.[\[15\]](#)
- Work-up and Isolation of the Free Base:
  - Quench the reaction by carefully adding aqueous acid (e.g., 1M HCl) until the evolution of gas ceases.
  - Basify the solution with a strong base (e.g., NaOH or  $\text{K}_2\text{CO}_3$ ) to a pH > 10 to deprotonate the amine product.
  - Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
  - Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude free base. Purification can be performed via column chromatography if necessary.
- Dihydrochloride Salt Formation:

- Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
- Add a stoichiometric amount (2.2 eq) of hydrochloric acid (typically as a solution in diethyl ether or 1,4-dioxane) dropwise with stirring.
- The dihydrochloride salt will typically precipitate out of the solution. If not, the addition of a less polar co-solvent can induce precipitation.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, **1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride**.

## Analytical Characterization

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 7-azaindole core, a singlet for the CH<sub>2</sub> group, and a broad singlet for the NH<sub>2</sub>/NH<sub>3</sub><sup>+</sup> protons.
- <sup>13</sup>C NMR: The carbon spectrum will confirm the presence of the aromatic carbons and the aliphatic CH<sub>2</sub> carbon.
- Mass Spectrometry (MS): ESI-MS will show a prominent peak corresponding to the protonated free base [M+H]<sup>+</sup>.
- Infrared (IR) Spectroscopy: The spectrum will display characteristic N-H stretching bands for the pyrrole and amine groups, as well as C-H and C=C/C=N stretching from the aromatic core.

## PART 3: Application in Drug Development

The primary utility of **1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride** is as a specialized building block for constructing Proteolysis Targeting Chimeras (PROTACs).<sup>[6]</sup>

## Role as a Protein Degrader Building Block

Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery—the Ubiquitin-Proteasome System—to eliminate disease-causing

proteins.[16] PROTACs are heterobifunctional molecules at the heart of this strategy. They consist of three components:

- A ligand that binds to the target Protein of Interest (POI).
- A ligand that recruits an E3 Ubiquitin Ligase.
- A flexible Linker that connects the two ligands.[17]

**Figure 3:** Conceptual role in PROTAC synthesis.

Our subject compound, with its reactive primary amine, serves as an ideal attachment point for the linker component. The 7-azaindole core can be part of the "warhead" that binds to the target protein, often a kinase, where the azaindole mimics the hinge-binding motif of ATP.[2] The aminomethyl group provides a vector for synthetic elaboration, allowing chemists to systematically vary the linker length and composition to optimize the formation and stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[18]

## PART 4: Safety and Handling

As a laboratory chemical, **1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride** requires careful handling in a controlled environment. While specific toxicology data for this compound is limited, guidelines can be established based on related structures like primary amines and pyridines.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[7][9]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [9] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.
- First Aid:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]
  - Skin: Wash off immediately with soap and plenty of water.[9]

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [9]
- Incompatibilities: Avoid strong oxidizing agents and strong acids (unless part of a controlled reaction).

## Conclusion

**1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride** is more than a simple chemical intermediate; it is a strategically designed tool for modern drug discovery. Its core value is derived from the predictable and differential basicity of its nitrogen centers, which allows for controlled chemical manipulation. The primary amine provides a robust handle for conjugation, making it a key building block in the synthesis of sophisticated molecules like PROTACs. By understanding its fundamental properties, researchers can fully leverage this compound's potential to accelerate the development of next-generation therapeutics targeting previously "undruggable" proteins.

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